An In-depth Technical Guide on 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide: A Scaffold of Therapeutic Promise
An In-depth Technical Guide on 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide: A Scaffold of Therapeutic Promise
Abstract: The 1,3-thiazole ring system, particularly when functionalized with moieties like carbothioamides, represents a cornerstone in medicinal chemistry. These scaffolds are integral to a multitude of compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, a molecule of significant interest in drug discovery. While specific empirical data for this exact compound is not extensively documented in public literature, this guide synthesizes information from closely related analogues to project its chemical properties, plausible synthetic routes, and potential therapeutic applications. By examining the structure-activity relationships of similar compounds, we aim to provide a robust, scientifically-grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Thiazole and Carbothioamide Privileged Scaffolds
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products, including vitamin B1 (thiamine), and forms the backbone of a wide range of pharmaceuticals. The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects[1][2][3].
The carbothioamide group (-C(=S)NH2), an isostere of the amide group, is another critical pharmacophore. Its inclusion in a molecular structure can significantly influence physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Thiazole derivatives bearing a carbothioamide or a related carboxamide group have shown particular promise, demonstrating efficacy against a wide range of clinical conditions, including cancer and various infections[4]. This guide focuses on the specific derivative, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, to build a predictive framework of its chemical nature and biological potential.
Chemical Structure and Predicted Physicochemical Properties
The molecular architecture of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide combines the stability and reactivity of the thiazole ring with the functional significance of the methoxy, methyl, and carbothioamide substituents.
Caption: Chemical structure of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.
Physicochemical Data Summary
The predicted physicochemical properties of the title compound are crucial for assessing its potential as a drug candidate, particularly in the context of oral bioavailability and membrane permeability. These properties are estimated based on its structure and are summarized below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₈N₂OS₂ | Defines the elemental composition. |
| Molecular Weight | 188.27 g/mol | Low molecular weight is favorable for absorption (<500 Da). |
| cLogP | ~1.5 - 2.0 | Indicates good lipophilicity for membrane permeability (<5). |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and receptor binding (<5). |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Affects solubility and receptor interactions (<10). |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Predicts drug transport properties. |
Based on these predictions, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide adheres to Lipinski's Rule of Five, suggesting it possesses drug-like qualities and is a good candidate for further investigation.[5]
Proposed Synthesis and Spectroscopic Characterization
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methoxy-5-methyl-1,3-thiazol-2-amine
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To a solution of thiosemicarbazide (10 mmol) in absolute ethanol (50 mL), add 1-chloro-1-methoxypropan-2-one (10 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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The resulting precipitate is filtered, washed with cold water, and dried under vacuum.
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Purify the crude product by recrystallization from ethanol to yield 4-Methoxy-5-methyl-1,3-thiazol-2-amine.
Step 2: Thionation to 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Note: A more direct synthesis might be possible by starting with a different thioamide precursor in the Hantzsch reaction. However, thionation of a 2-aminothiazole is a feasible alternative.
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Dissolve 4-Methoxy-5-methyl-1,3-thiazol-2-amine (5 mmol) in anhydrous toluene (30 mL).
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Add a thionating agent, such as Lawesson's reagent (2.5 mmol), to the solution.
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Heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The residue is then purified using column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the final product, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.
Predicted Spectroscopic Data
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Singlet for the methyl protons (C₅-CH₃) around δ 2.3-2.5 ppm. - Singlet for the methoxy protons (C₄-OCH₃) around δ 3.8-4.0 ppm. - Broad singlet for the carbothioamide protons (-CSNH₂) around δ 7.5-8.5 ppm. |
| ¹³C NMR | - Signal for the methyl carbon (C₅-CH₃) around δ 15-20 ppm. - Signal for the methoxy carbon (C₄-OCH₃) around δ 55-60 ppm. - Signals for the thiazole ring carbons (C₂, C₄, C₅) in the aromatic region (δ 110-170 ppm). - Signal for the thiocarbonyl carbon (C=S) downfield, around δ 180-200 ppm. |
| IR (cm⁻¹) | - N-H stretching vibrations for the -NH₂ group around 3100-3400 cm⁻¹.[7] - C-H stretching for methyl and methoxy groups around 2850-3000 cm⁻¹. - C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.[8] - C=S stretching of the carbothioamide around 1050-1250 cm⁻¹.[9] |
| Mass Spec (EI) | - An abundant molecular ion [M]⁺ peak is expected. - Characteristic fragmentation patterns would likely involve cleavage of the thiazole ring and loss of substituents.[10][11] Common fragments might include the loss of ·CH₃, ·OCH₃, and moieties related to the carbothioamide group. |
Potential Biological Activities and Therapeutic Applications
The thiazole nucleus is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[2] The combination of a substituted thiazole with a carbothioamide group suggests a high potential for significant biological activity.
Anticancer Potential
Numerous thiazole derivatives, including those with carboxamide and carbothioamide functionalities, have demonstrated potent anticancer activity.[12][13] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases. For instance, certain thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13]
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
The presence of a methoxy group on the thiazole ring has, in some cases, been shown to enhance anticancer efficacy.[2] Therefore, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide warrants investigation as a potential antiproliferative agent.
Antimicrobial Activity
Thiazole derivatives are renowned for their broad-spectrum antimicrobial properties.[14][15][16] They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can vary, but some thiazole compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase.[14] The carbothioamide moiety can also contribute to antimicrobial effects. Given the prevalence of antimicrobial resistance, the development of new agents based on this scaffold is of critical importance. The structure-activity relationship studies of similar compounds suggest that the electron-donating nature of the methoxy group might enhance antimicrobial potency.[17]
Antioxidant Properties
Oxidative stress is implicated in a wide range of diseases. Thiazole-carboxamide derivatives have been reported to possess significant antioxidant activity, acting as free radical scavengers.[4] The ability of the thiazole ring and the carbothioamide group to participate in redox reactions could endow 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide with potent antioxidant properties, making it a candidate for further study in the context of diseases associated with oxidative damage.
Conclusion
While direct experimental data on 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is limited, a comprehensive analysis of its structural components and related compounds allows for a scientifically robust projection of its properties and potential. The combination of the privileged thiazole and carbothioamide scaffolds suggests a high likelihood of significant biological activity. Its predicted physicochemical properties indicate good drug-like potential. Plausible and efficient synthetic routes can be readily devised based on established chemical principles.
The strong precedent for anticancer, antimicrobial, and antioxidant activity in closely related molecules makes this compound a compelling target for synthesis and empirical evaluation. This in-depth guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into this promising molecule, potentially unlocking new therapeutic avenues.
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